molecular formula C10H18O2 B14650198 (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran CAS No. 52529-32-5

(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran

Katalognummer: B14650198
CAS-Nummer: 52529-32-5
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: XFZOSEXBKNSYRU-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran is a chemical compound with a unique structure that includes a pyran ring, a tert-butoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Wissenschaftliche Forschungsanwendungen

(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous .

Eigenschaften

CAS-Nummer

52529-32-5

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(2S,6S)-2-methyl-6-[(2-methylpropan-2-yl)oxy]-3,6-dihydro-2H-pyran

InChI

InChI=1S/C10H18O2/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5,7-9H,6H2,1-4H3/t8-,9-/m0/s1

InChI-Schlüssel

XFZOSEXBKNSYRU-IUCAKERBSA-N

Isomerische SMILES

C[C@H]1CC=C[C@@H](O1)OC(C)(C)C

Kanonische SMILES

CC1CC=CC(O1)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.